2-(Piperidinylmethyl) Hydroxy Donepezil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

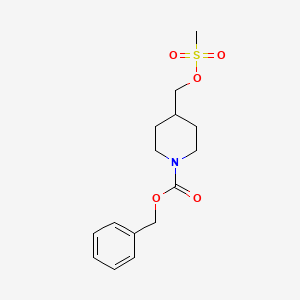

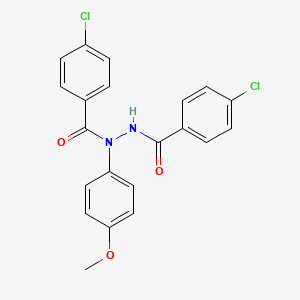

“2-(Piperidinylmethyl) Hydroxy Donepezil” is a derivative of Donepezil . It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .

Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .

Molecular Structure Analysis

The molecular structure of “2-(Piperidinylmethyl) Hydroxy Donepezil” is based on its molecular formula, C30H40N2O4 . It is a derivative of Donepezil, which contains a piperidine nucleus .

Chemical Reactions Analysis

Donepezil, the parent compound of “2-(Piperidinylmethyl) Hydroxy Donepezil”, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidinylmethyl) Hydroxy Donepezil” are largely determined by its molecular structure. It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 .

作用機序

As a derivative of Donepezil, “2-(Piperidinylmethyl) Hydroxy Donepezil” may share a similar mechanism of action. Donepezil reversibly and noncompetitively inhibits centrally-active acetylcholinesterase, the enzyme responsible for hydrolysis of acetylcholine . This appears to result in increased concentrations of acetylcholine available for synaptic transmission in the central nervous system .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the conversion of Donepezil to the target compound by introducing a piperidine moiety and a hydroxy group.", "Starting Materials": [ "Donepezil", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Donepezil is reacted with piperidine in methanol to form 2-(Piperidinylmethyl) Donepezil.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the iminium ion to the corresponding amine.", "Step 3: The reaction mixture is then treated with hydrochloric acid to protonate the amine and form the hydrochloride salt of 2-(Piperidinylmethyl) Donepezil.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to liberate the free base.", "Step 5: The free base is extracted using ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried and concentrated to obtain the target compound, 2-(Piperidinylmethyl) Hydroxy Donepezil." ] } | |

CAS番号 |

1391052-12-2 |

分子式 |

C30H40N2O4 |

分子量 |

492.66 |

IUPAC名 |

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |

InChI |

InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |

InChIキー |

ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC |

同義語 |

2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)